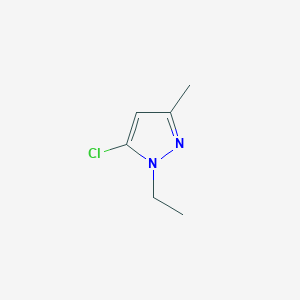

(1-(1-((5-甲基噻吩-2-基)磺酰基)哌啶-4-基)吡咯烷-2-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

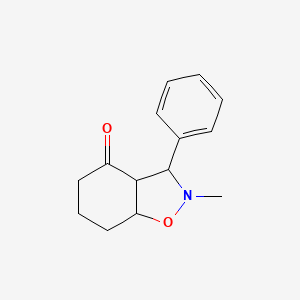

The synthesis of the compound [1-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl]methanol is not directly reported in the provided papers. However, similar compounds have been synthesized through a condensation reaction involving diphenyl(piperidin-4-yl)methanol and different sulfonyl chlorides, using methylene dichloride as the solvent and triethylamine as the base. For instance, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was synthesized using p-toluenesulfonyl chloride , while 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol were synthesized using p-chlorobenzene sulfonylchloride and 2-nitro benzene sulfonylchloride, respectively . These methods suggest a possible pathway for synthesizing the target compound by substituting the appropriate sulfonyl chloride derivative.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were investigated using X-ray crystallography. The piperidine rings in these compounds adopt a chair conformation, which is a common and stable conformation for six-membered rings . The geometry around the sulfur atom in these molecules varies from a classic tetrahedral to a distorted tetrahedral shape, depending on the substituents attached to the sulfur . This information can be extrapolated to predict that the target compound would likely exhibit similar structural features.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the synthesized compounds. However, the presence of functional groups such as the sulfonyl group and the hydroxyl group in these molecules suggests that they could participate in various chemical reactions. For example, the hydroxyl group could be involved in intermolecular and intramolecular hydrogen bonding, which can influence the compound's solubility and crystallization . The sulfonyl group could potentially undergo further chemical transformations, such as sulfonation or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not extensively discussed in the provided papers. However, the crystallographic data, including cell parameters and space groups, have been reported, which can give insights into the compounds' crystalline properties . The intermolecular and intramolecular hydrogen bonds observed in the crystal structures suggest that these compounds could have distinct melting points, solubilities, and stability profiles. The presence of different substituents on the benzene ring, such as chlorine or nitro groups, can also influence these properties by altering the electron distribution and overall polarity of the molecules .

科学研究应用

合成和结构表征

已对与"(1-(1-((5-甲基噻吩-2-基)磺酰基)哌啶-4-基)吡咯烷-2-基)甲醇"类似结构的化合物进行了研究,重点关注其合成和晶体结构分析。例如,对相关的磺酰基-哌啶-4-基-甲醇化合物的合成和晶体结构的研究揭示了它们的分子构型、结晶模式和分子内和分子间相互作用。这些研究突出了哌啶环的椅式构象和硫原子周围的四面体几何形状,展示了分子间和分子内氢键(Girish 等人,2008 年; Naveen 等人,2015 年)。

化学反应和机理

进一步的研究探索了涉及具有相似结构特征的化合物的化学反应和机理,例如在由氨基醇与乙烯基砜环化合成吡咯烷和相关杂环期间发生的立体定向重排。这些研究阐明了合成中涉及的途径和中间体,为操纵分子结构以获得期望的结果提供了有价值的见解(Back 等人,2003 年)。

在材料合成中的潜在应用

具有相似结构基序的化合物的合成对材料科学和药物研究具有影响,包括开发具有潜在抗菌性能的新材料。例如,关于合成 2,4-二氟苯基(哌啶-4-基)甲基酮肟衍生物及其在体外抗菌活性评估的研究表明,此类化合物在开发新的抗菌剂方面具有潜力(Mallesha 和 Mohana,2014 年)。

催化和有机转化

研究还深入探讨了与"(1-(1-((5-甲基噻吩-2-基)磺酰基)哌啶-4-基)吡咯烷-2-基)甲醇"在结构上相关的化合物的催化应用,探索它们在促进有机转化中的作用。例如,关于卤化物簇上伯醇对胺进行 N-烷基化的研究突出了相关化合物在有机合成中的催化潜力,展示了生产 N-烷基化产物的有效途径(Kamiguchi 等人,2007 年)。

作用机制

未来方向

属性

IUPAC Name |

[1-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S2/c1-12-4-5-15(21-12)22(19,20)16-9-6-13(7-10-16)17-8-2-3-14(17)11-18/h4-5,13-14,18H,2-3,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKICTYFMPDUCDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)N3CCCC3CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2502512.png)

![5-amino-N-(2-furylmethyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502513.png)

![4-Chlorobenzyl {6-[4-(3-chlorophenyl)piperazino]-2-phenyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2502514.png)

![Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate](/img/structure/B2502518.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2502523.png)

![Tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2502528.png)